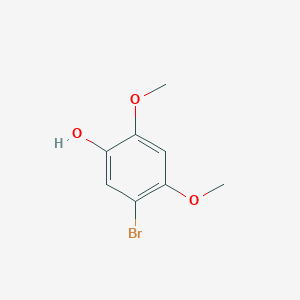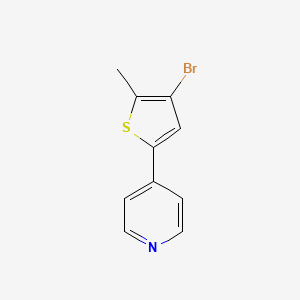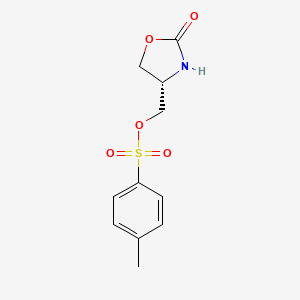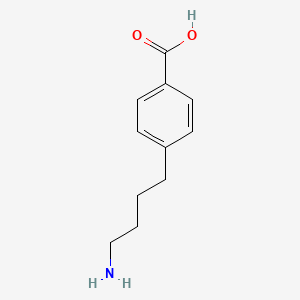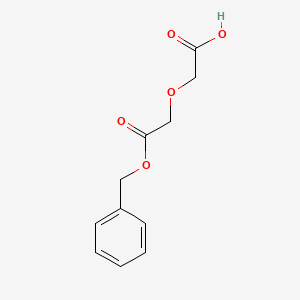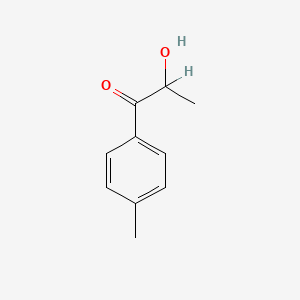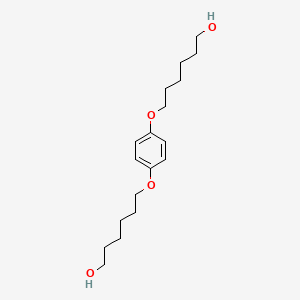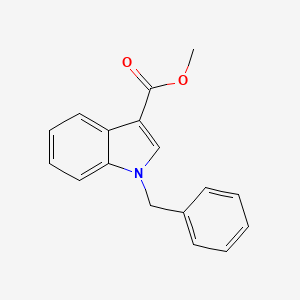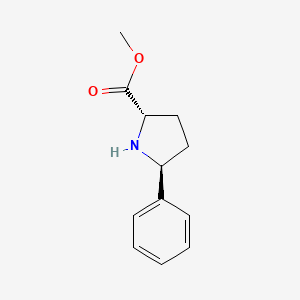
(1H-吲哚-4-yloxy)乙酸
描述
“(1H-indol-4-yloxy)acetic acid”, also known as IA, is an organic compound that is structurally similar to the plant hormone Indole Acetic Acid (IAA). It has a molecular formula of C10H9NO3 .
Molecular Structure Analysis
The molecular structure of “(1H-indol-4-yloxy)acetic acid” consists of an indole ring attached to an acetic acid group . The exact conformational properties can be determined using molecular dynamics and functional density calculations .Chemical Reactions Analysis
While specific chemical reactions involving “(1H-indol-4-yloxy)acetic acid” are not detailed in the literature, indole derivatives in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“(1H-indol-4-yloxy)acetic acid” has a molecular weight of 191.18 g/mol . Other physical and chemical properties such as boiling point and density are predicted to be 430.0±20.0 °C and 1.395±0.06 g/cm3 respectively .科学研究应用
合成和抑制应用
(Sanz, Castroviejo, Guilarte, Perez, & Fañanás, 2007) 讨论了 4-和 7-烷氧基吲哚的合成及其在制备吲哚抑制剂中的应用,特别是针对磷脂酶 A2。此过程包括使用 2-[3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy]acetic acid (LY315920),突出了其在开发特定酶抑制剂中的相关性。
吲哚衍生物的分析技术
M. Iino, Yu, & Carr (1980) 改进了用于测定植物提取物中吲哚-3-乙酸 (IAA) 的吲哚-α-吡酮荧光法。本研究重点提高了检测生物样品中吲哚衍生物的精确度和灵敏度,这对于涉及植物激素和相关化合物的各种研究应用至关重要 (Iino, Yu, & Carr, 1980).
荧光研究
Mitra, Ghosh, Chakraborty, Basu, & Saha (2013) 的一项研究调查了吲哚羧酸衍生物的荧光特性,重点关注它们在不同溶剂中的光谱行为。此类研究提供了对吲哚衍生物(包括 1H-indol-4-yloxy 乙酸)的光物理特性的见解,用于分子探针和传感器中的潜在应用 (Mitra et al., 2013).
氧化化学和生物学作用
Hu & Dryhurst (1997) 深入研究了在生理 pH 值下过氧化物酶 O2 介导的吲哚-3-乙酸的电化学和氧化,探索了主要反应产物及其潜在的生物学作用。本研究有助于理解吲哚衍生物在各种生物系统中的化学行为和可能的生理功能 (Hu & Dryhurst, 1997).
结构分析和合成
Mamatha, Naveen, Zabiulla, Mohammed, Lokanath, & Khanum (2017) 关于邻甲苯氧基乙酸 (1H-吲哚-3-基-亚甲基)-酰肼的合成和结构分析的工作提供了有关吲哚衍生物化学特性的宝贵信息。本研究有助于理解分子结构和在化学合成中的潜在应用 (Mamatha et al., 2017).
未来方向
Indole derivatives, including “(1H-indol-4-yloxy)acetic acid”, continue to be a focus of research due to their significant biological activities . Future research may explore novel synthesis methods, further investigate their mechanisms of action, and evaluate their potential therapeutic applications.
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-(1H-indol-4-yloxy)acetic acid may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 2-(1H-indol-4-yloxy)acetic acid would depend on its specific targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(1H-indol-4-yloxy)acetic acid may also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-(1H-indol-4-yloxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(1H-indol-4-yloxy)acetic acid, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The compound’s interactions with enzymes such as tryptophan hydroxylase and proteins like serotonin receptors highlight its potential in modulating biochemical pathways .
Cellular Effects
2-(1H-indol-4-yloxy)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of nuclear receptors and regulate the expression of specific genes involved in metabolic and immune responses . Additionally, 2-(1H-indol-4-yloxy)acetic acid can modulate cell signaling pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-(1H-indol-4-yloxy)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors, leading to the activation or inhibition of downstream signaling pathways . For example, 2-(1H-indol-4-yloxy)acetic acid can inhibit the activity of certain enzymes, thereby modulating the biochemical reactions they catalyze . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-4-yloxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-indol-4-yloxy)acetic acid remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-4-yloxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . Animal studies have also highlighted the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
2-(1H-indol-4-yloxy)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized through pathways involving tryptophan and indole derivatives . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells . Understanding the metabolic pathways of 2-(1H-indol-4-yloxy)acetic acid is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(1H-indol-4-yloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential . Additionally, the interactions with transporters and binding proteins play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(1H-indol-4-yloxy)acetic acid affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 2-(1H-indol-4-yloxy)acetic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
属性
IUPAC Name |
2-(1H-indol-4-yloxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-14-9-3-1-2-8-7(9)4-5-11-8/h1-5,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNCTVIMQFJVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589655 | |
| Record name | [(1H-Indol-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157889-29-7 | |
| Record name | [(1H-Indol-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


